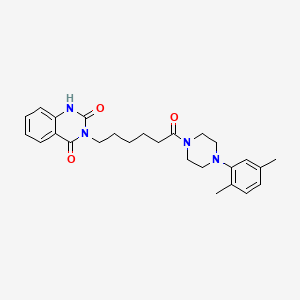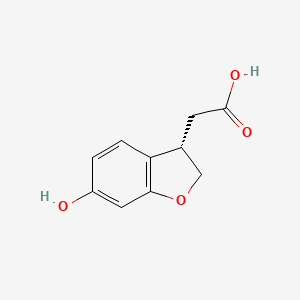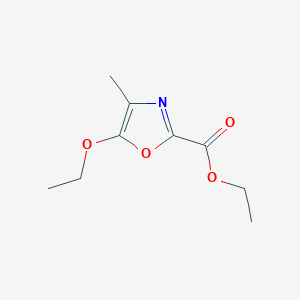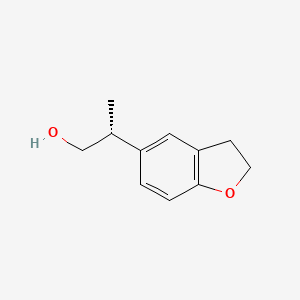![molecular formula C22H17FN4O4 B2795683 (Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534565-46-3](/img/structure/B2795683.png)
(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications . They have been shown to exhibit subnanomolar enzymatic inhibition of certain receptors and excellent selectivity toward other kinases in the platelet-derived growth factor receptor (PDGFR) family .
Synthesis Analysis
The synthesis of similar compounds often involves the use of microwave techniques and various chemical reactions . For instance, pyrrolo[2,3-d]pyrimidines can be synthesized using chlorine atoms in certain positions and a trichloromethyl group in another position .Molecular Structure Analysis
Molecular docking simulations have been used to study the fit of these compounds into the active sites of certain proteins . These studies have shown that these compounds can form essential hydrogen bonds with certain amino acids in the protein .Chemical Reactions Analysis
These compounds have been shown to inhibit certain enzymes, such as CDK2 . They have also been found to have cytotoxic activities against certain cell lines .Aplicaciones Científicas De Investigación
7. Antidiabetic Research
Application Summary
The compound is being investigated for its potential as an antidiabetic agent, particularly for its ability to inhibit glucosidase enzymes.
Methods of Application
The compound is synthesized and its inhibitory effect on α-glucosidase is tested in vitro. The efficacy is measured by determining the IC50 value, and the structure-activity relationship is analyzed through computational modeling .
Results
One of the derivatives has shown significant antidiabetic potential with an IC50 value of 1.47 ± 0.05 μM, indicating strong inhibitory activity against α-glucosidase .
8. Optoelectronic Properties for OLEDs
Application Summary
The compound’s role as a deep-blue emitter for OLEDs is explored due to its optoelectronic properties.
Methods of Application
The compound is incorporated into OLED devices, and its electroluminescence performance is assessed. The color coordinates (CIE) are measured to determine the quality of the blue emission .
Results
The compound has shown promising results as a blue emitter, achieving a CIE coordinate (0.18, 0.11), which is indicative of high-quality blue color suitable for full-color displays .
9. Pharmaceutical Chemistry
Application Summary
The compound’s heterocyclic scaffold is valuable in pharmaceutical chemistry for the construction of various therapeutic agents.
Methods of Application
Chemists employ direct functionalization strategies to modify the compound and create derivatives with potential pharmaceutical applications .
Results
The functionalization leads to a range of imidazo[1,2-a]pyridine derivatives, expanding the compound’s utility in drug discovery and development .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-3-31-22(30)16-12-15-18(24-17-6-4-5-11-27(17)21(15)29)26(2)19(16)25-20(28)13-7-9-14(23)10-8-13/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVPBAANHOPYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

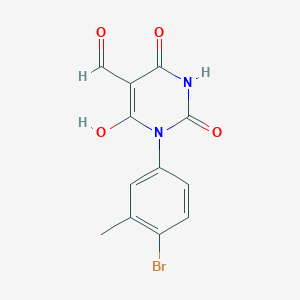
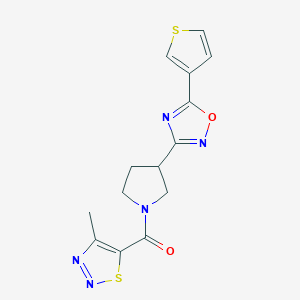
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
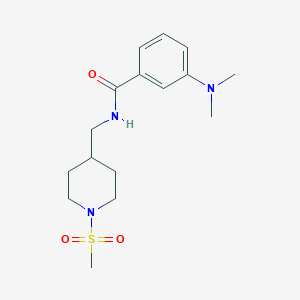

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)
